(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE is a complex organic compound characterized by its adamantyl group, thiazole ring, and difluoromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: A compound with a similar structure, used as an insecticide.
Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene, which share structural similarities with the thiazole ring and aromatic moieties.
Uniqueness
(E)-1-(1-ADAMANTYL)-3-({4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}AMINO)-2-PROPEN-1-ONE is unique due to its combination of the adamantyl group, thiazole ring, and difluoromethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(E)-1-(1-adamantyl)-3-[[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]amino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2S/c24-21(25)29-18-3-1-17(2-4-18)19-13-30-22(27-19)26-6-5-20(28)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-6,13-16,21H,7-12H2,(H,26,27)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFNDVCFTDPORB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CNC4=NC(=CS4)C5=CC=C(C=C5)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/NC4=NC(=CS4)C5=CC=C(C=C5)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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